Product packaging for Altenuene(Cat. No.:CAS No. 29752-43-0)

Altenuene

Cat. No.: B161505
CAS No.: 29752-43-0
M. Wt: 292.28 g/mol
InChI Key: MMHTXEATDNFMMY-WBIUFABUSA-N
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Description

Mycobial Producers and Their Environmental Context

Altenuene production is predominantly linked to certain fungal genera, thriving in diverse environmental niches.

Primary Producers: Alternaria Species (e.g., A. alternata, A. tenuissima, A. arborescens)

The genus Alternaria is widely recognized as the primary producer of this compound. Several species within this genus are known to synthesize this compound. Notably, Alternaria alternata is frequently cited as a key producer mdpi.cominspq.qc.camdpi.com. Other significant producers include Alternaria tenuissima and Alternaria arborescens frontiersin.orgbeilstein-journals.org. These fungi are ubiquitous in the environment, commonly found in soil, air, and on various plants, acting as both plant pathogens and saprophytes inspq.qc.caeurofins.de. The production of this compound by Alternaria species can occur on various substrates, including cereals, fruits (such as tomatoes, apples, and olives), vegetables, and oilseeds eurofins.de.

Table 1: Primary Alternaria Species Producing this compound

Alternaria SpeciesEnvironmental ContextNotes
A. alternataSoil, air, plants, food, indoor environmentsFrequently studied, known plant pathogen and saprophyte inspq.qc.camdpi.comeurofins.de.
A. tenuissimaSoil, plants, foodDocumented producer of this compound frontiersin.orgbeilstein-journals.org.
A. arborescensSoil, plants, foodIdentified as an this compound producer frontiersin.orgbeilstein-journals.org.
A. capsica-annuiPlantsReported to produce this compound beilstein-journals.org.
A. citriPlants (e.g., citrus fruits)Known this compound producer beilstein-journals.orgmdpi.com.
A. infectoriaSoil, plantsReported to produce this compound beilstein-journals.org.
A. maliPlants (e.g., apple)Identified as an this compound producer beilstein-journals.org.
A. porriPlantsReported to produce this compound beilstein-journals.org.
A. radicinaPlantsKnown this compound producer beilstein-journals.org.
A. tomatoPlants (e.g., tomato)Reported to produce this compound beilstein-journals.org.

Production by Other Fungal Genera (e.g., Penicillium purpurogenum, Botryosphaeria dothidea, Nigrospora sp., Phialophora sp.)

While Alternaria species are the most prominent producers, this compound has also been isolated from fungi belonging to other genera. These include Penicillium purpurogenum, Botryosphaeria dothidea, Nigrospora sp., and Phialophora sp. beilstein-journals.orginvivochem.com. The isolation of this compound from these diverse fungal groups suggests that the capacity for its biosynthesis is not confined to a single genus and can be found across different fungal lineages and ecological niches beilstein-journals.org. Botryosphaeria dothidea, for instance, has been identified as an endophytic fungus capable of producing this compound researchgate.net.

Table 2: Other Fungal Genera Producing this compound

Fungal GenusNotes
Penicillium purpurogenumReported as an this compound producer beilstein-journals.org.
Botryosphaeria dothideaIdentified as an this compound producer, including endophytic strains beilstein-journals.orgresearchgate.net.
Nigrospora sp.Reported as an this compound producer beilstein-journals.orginvivochem.com.
Phialophora sp.Reported as an this compound producer beilstein-journals.orginvivochem.com.
Nigrospora sphaericaAn endolichenic fungal strain from which this compound was isolated medchemexpress.com.

Isolation from Endophytic Fungal Cultures (e.g., Alternaria alternata from Vinca rosea)

This compound has also been successfully isolated from endophytic fungi, which live within plant tissues without causing apparent disease. A notable example is the isolation of this compound from an endophytic strain of Alternaria alternata found in Vinca rosea (also known as Catharanthus roseus) researchgate.netnih.govresearchgate.net. This highlights the role of endophytic fungi as potential sources of bioactive compounds like this compound researchgate.netmdpi.com. The isolation from endophytes suggests that the production of this compound may play a role in the fungal-plant interaction, although the specific ecological significance in this context requires further investigation.

Biosynthetic Pathways and Precursor Incorporation

The biosynthesis of this compound is understood to proceed through a polyketide pathway, a common route for the synthesis of diverse secondary metabolites in fungi.

Elucidation of the Polyketide Biosynthetic Pathway

This compound is classified as a polyketide, and its biosynthesis is mediated by polyketide synthases (PKSs) researchgate.net. Polyketide biosynthesis generally involves the stepwise condensation of small carboxylic acid starter units with malonyl-CoA extender units researchgate.netmdpi.com. While the complete, specific gene cluster and enzymatic steps solely dedicated to this compound biosynthesis have not been fully elucidated, research on related Alternaria toxins, such as alternariol (B1665735) (AOH), provides strong evidence for a polyketide origin kobv.denih.gov. Studies on AOH biosynthesis in A. alternata and Parastagonospora nodorum have identified non-reducing PKSs (NR-PKSs) as key enzymes involved in the cyclization of polyketide chains to form aromatic structures nih.gov. Given the structural similarities between this compound and other Alternaria dibenzo--pyrone mycotoxins like AOH and alternariol monomethyl ether (AME), it is highly probable that this compound is also synthesized via a related NR-PKS pathway kobv.denih.gov.

Incorporation of Acetate (B1210297) Units and Malonate in Biosynthesis

Experimental studies using isotopically labeled precursors have provided evidence for the incorporation of acetate and malonate units into the this compound structure. The polyketide pathway utilizes acetyl-CoA as a starter unit and malonyl-CoA as the primary extender unit researchgate.netmdpi.com. Malonyl-CoA is formed by the carboxylation of acetyl-CoA nih.gov. Feeding experiments with 13C-labeled acetate and malonate have demonstrated their incorporation into various polyketides, including those produced by Alternaria species mdpi.comnih.gov. While direct, detailed feeding studies specifically tracking the incorporation pattern of labeled acetate and malonate into this compound are less extensively documented compared to other Alternaria toxins like AOH, the established polyketide nature of this compound strongly supports its assembly from these fundamental C2 and C3 building blocks biosynth.commdpi.comresearchgate.netnih.govamericanelements.com. The repetitive condensation of acetate-derived units (via malonyl-CoA) is a hallmark of polyketide biosynthesis, leading to the characteristic carbon skeleton of compounds like this compound researchgate.netmdpi.com.

Table 3: Key Precursors in this compound Biosynthesis

PrecursorRole in BiosynthesisNotes
AcetateStarter unit (as Acetyl-CoA) and source for MalonateIncorporated into the polyketide chain biosynth.commdpi.comresearchgate.netnih.govamericanelements.com.
MalonateExtender unit (as Malonyl-CoA)Formed from acetate, repeatedly added to the growing polyketide chain biosynth.commdpi.comresearchgate.netnih.govamericanelements.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H16O6 B161505 Altenuene CAS No. 29752-43-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S,3S,4aS)-2,3,7-trihydroxy-9-methoxy-4a-methyl-3,4-dihydro-2H-benzo[c]chromen-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O6/c1-15-6-12(18)10(16)5-9(15)8-3-7(20-2)4-11(17)13(8)14(19)21-15/h3-5,10,12,16-18H,6H2,1-2H3/t10-,12-,15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMHTXEATDNFMMY-WBIUFABUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(C(C=C1C3=C(C(=CC(=C3)OC)O)C(=O)O2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12C[C@@H]([C@H](C=C1C3=C(C(=CC(=C3)OC)O)C(=O)O2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60891799
Record name Altenuene
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Molecular Weight

292.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29752-43-0
Record name Altenuene
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Altenuene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Altenuene from Alternaria sp.
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Origin and Biosynthesis of Altenuene

Biosynthetic Pathways and Precursor Incorporation

Biosynthetic Relationship to Alternariol (B1665735) and Other Dibenzo-α-pyrones

Altenuene belongs to the class of dibenzo-α-pyrones, a group of secondary metabolites produced by various fungi and other organisms. nih.govmdpi.comresearchgate.net Fungal dibenzo-α-pyrones, including this compound and alternariol (AOH), are biosynthesized via the polyketide pathway. mdpi.comresearchgate.netnih.govdntb.gov.ua This pathway involves the sequential condensation of acetyl-CoA and malonyl-CoA units, catalyzed by polyketide synthase (PKS) enzymes, followed by subsequent modifications such as cyclization, oxidation, and methylation. nih.govnih.gov

Alternariol (AOH) and this compound are often found together and share a common biosynthetic origin from the polyketide pathway. beilstein-journals.orgresearchgate.net While the precise steps involved in the biosynthesis of this compound are still being elucidated, it is understood to be related to the pathway that produces alternariol and its derivatives. mdpi.comnih.govbeilstein-journals.org

Modulators of this compound Production

The production of this compound by fungi is influenced by a variety of factors, including cultivation parameters, the substrate on which the fungus grows, the specific fungal strain, and environmental conditions.

Influence of in vitro Cultivation Parameters on Yield and Purity

In vitro cultivation conditions significantly impact the yield and purity of this compound. Research has shown that the choice of culture medium can affect the production of this compound and other Alternaria toxins. For instance, Potato Sucrose Agar (B569324) (PSA) medium has been found to be more suitable for the accumulation of this compound compared to Potato Dextrose Agar (PDA) medium for certain Alternaria strains. scispace.com

While specific detailed research findings on the optimization of in vitro cultivation parameters solely for this compound yield and purity are limited in the provided context, studies on Alternaria toxins in general indicate that factors such as temperature, water activity, and incubation time play crucial roles in mycotoxin production. researchgate.net

Impact of Host Plant Material and Substrate on Metabolite Profile

The substrate or host plant material on which Alternaria species grow can influence the profile of secondary metabolites produced, including this compound. Alternaria species are known to infect a wide range of crops and can produce mycotoxins on various substrates such as cereals, fruits, and vegetables. scispace.comnih.gov

Studies have shown that the levels of this compound and other Alternaria toxins can vary depending on the host plant. For example, Alternaria alternata isolated from Chrysanthemum morifolium 'Fubai' was shown to produce this compound in the flowers of infected plants. mdpi.comnih.gov The specific composition of the plant material can affect fungal growth and mycotoxin production. researchgate.net Metabolomic profiling of Alternaria strains isolated from different substrates has revealed variations in their metabolite profiles, with this compound being identified as a distinguishing metabolite in certain populations. nih.gov

Strain-Specific Variations in this compound Production

The ability to produce this compound, and the quantity produced, can vary significantly between different strains of Alternaria species. mdpi.comnih.govfrontiersin.orgmdpi.com Not all Alternaria strains produce this compound, and among those that do, the yield can differ considerably. mdpi.comnih.govfrontiersin.org

For example, a study comparing two Alternaria alternata strains (F16 and F20) isolated from Chrysanthemum morifolium 'Fubai' demonstrated strain-specific yield variations in this compound production in culture filtrate. mdpi.comnih.gov While both strains produced this compound, the concentrations differed. mdpi.comnih.gov Another study evaluating mycotoxin production by Alternaria and Curvularia species isolated from date palm showed that this compound was produced by only a subset of the Alternaria strains tested, with varying concentrations among the producing strains. frontiersin.org

Data on strain-specific production can be represented as follows:

Alternaria StrainThis compound Production (µg/mL in culture filtrate)Reference
F16 (A. alternata)0.90 mdpi.comnih.gov
F20 (A. alternata)0.28 mdpi.comnih.gov
A19 (A. alternata)45 (µg/g) frontiersin.org
(Various A. tenuissima strains)14.9 - 31.4 (µg/g) frontiersin.org

Note: Units may vary between studies (µg/mL vs µg/g).

Environmental Factors and Stress Responses Affecting Biosynthesis (e.g., Temperature, Humidity, CO2 levels)

Environmental factors such as temperature, humidity (water activity), and CO2 levels can influence the growth of Alternaria fungi and their production of mycotoxins, including this compound. nih.govresearchgate.netscispace.comsemanticscholar.orgcranfield.ac.uk Alternaria species can adapt to a range of environmental conditions. nih.gov

Temperature is a particularly important factor influencing fungal growth and toxin production. cranfield.ac.uk Studies have investigated the effect of temperature and water activity on the production of Alternaria toxins, showing that optimal conditions for mycotoxin production can vary depending on the specific toxin and fungal strain. researchgate.net While specific data on the influence of temperature, humidity, and CO2 levels solely on this compound biosynthesis are not extensively detailed in the provided snippets, the general understanding is that these factors play a role in the complex regulatory network governing secondary metabolite production in fungi. researchgate.netscispace.comsemanticscholar.org Stress responses induced by environmental changes can also impact the biosynthesis of mycotoxins. semanticscholar.org

Chemical Structure and Stereochemical Characterization of Altenuene

Methodologies for Structural Elucidation

Determining the definitive structure of natural products like altenuene requires the application of advanced analytical techniques.

Application of Advanced Spectroscopic Techniques (e.g., NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool in the structural elucidation of this compound. Both ¹H and ¹³C NMR data provide crucial information about the types of protons and carbons present, their chemical environments, and their connectivity beilstein-journals.orgnih.gov. Analysis of chemical shifts, coupling constants, and correlations observed in 2D NMR experiments (such as COSY, HMQC, and HMBC) allows for the construction of the molecular framework nih.gov. Detailed NMR spectroscopic data for this compound and its derivatives have been reported, aiding in the assignment of their structures nih.govacs.org. Computer-assisted structure elucidation (CASE) software, which utilizes NMR and MS data, is also employed to generate and rank potential structures that fit the experimental data acdlabs.com.

Unambiguous Structural Confirmation through X-ray Crystallographic Analysis

While spectroscopic data provide strong evidence for a proposed structure, X-ray crystallographic analysis offers unambiguous confirmation by providing a 3D representation of the molecule's atomic arrangement in the solid state rsc.orgrsc.org. The originally proposed structure for this compound was revised following X-ray crystallographic analyses of the racemic material beilstein-journals.orgnih.govrsc.orgrsc.org. This technique is particularly valuable for complex molecules with multiple stereocenters, allowing for the definitive assignment of relative and, in some cases, absolute stereochemistry.

Identification and Analysis of Diastereomers and Isomers

This compound exists alongside several related compounds, including diastereomers and other isomers, which differ in their stereochemical arrangement.

Characterization of Isothis compound (B162127) and Other Diastereomers

Isothis compound is a significant diastereomer of this compound, first isolated from Alternaria alternata beilstein-journals.orgnih.gov. It is characterized as the 4a-epimer of this compound, meaning it differs in the configuration at the 4a position beilstein-journals.orgbeilstein-journals.org. The structure and relative configuration of isothis compound were determined by NMR spectroscopy and confirmed through total synthesis beilstein-journals.orgnih.gov. Other diastereomers, such as 5'-epithis compound, have also been isolated and characterized beilstein-journals.orgnih.govbeilstein-journals.org. The relative stereochemical differences distinguishing these diastereomers can be confirmed by analyzing ¹H NMR J-values and NOE data nih.gov.

Interactive Data Table: Selected this compound Diastereomers

CompoundRelationship to this compoundKey Stereochemical DifferenceMethod of Characterization
This compoundParent Compound-NMR, X-ray Crystallography, Total Synthesis beilstein-journals.orgnih.govrsc.orgrsc.org
Isothis compoundDiastereomer4a-epimerNMR, Total Synthesis beilstein-journals.orgnih.gov
5'-epithis compoundDiastereomerEpimer at C-5'NMR beilstein-journals.orgnih.govbeilstein-journals.org

Investigation of Absolute and Relative Stereochemistry (Racemic vs. Enantiomeric Forms)

Studies have investigated the stereochemistry of this compound, including whether it occurs as a racemate (an equal mixture of enantiomers) or as a single enantiomer beilstein-journals.orgnih.gov. While many investigations, including early X-ray data, suggested that this compound occurs as a racemate, it has also been occasionally isolated as the (−)-enantiomer beilstein-journals.orgnih.govbeilstein-journals.org. Isothis compound has been isolated as the (−)-enantiomer, the (+)-enantiomer, or as the racemate depending on the fungal source nih.gov. The absolute stereochemistry of isothis compound has been established using techniques such as circular dichroism (CD) spectral analysis of derivatives nih.gov. The relative stereochemistry of this compound and its isomers can be assigned through analysis of ¹H NMR J-values and NOE data nih.gov. Enantiomers are stereoisomers that are non-superimposable mirror images and have the same physical properties, while diastereomers are stereoisomers that are not mirror images and have different physical properties utdallas.edustanford.edu. Racemic mixtures are optically inactive due to the canceling effect of equal amounts of enantiomers utdallas.edufiu.edu.

Synthetic Strategies and Derivatization

The total synthesis of this compound and its isomers has been achieved, contributing to the confirmation of their structures and providing routes for obtaining these compounds for further study beilstein-journals.orgnih.govacs.orgwiley-vch.de. Synthetic strategies have involved approaches such as Suzuki coupling and lactonization beilstein-journals.orgnih.gov. For example, a total synthesis of this compound and isothis compound started from quinic acid beilstein-journals.orgnih.govwiley-vch.de. Another method for synthesizing this compound backbones involves oxidative dearomatization and diesterification reactions acs.org.

Derivatization of this compound can be performed for various purposes, including structural confirmation, analysis, and the exploration of new chemical entities. For instance, derivatization with electrochemically generated bromine has been used for the electrochemical detection of this compound and isothis compound in analytical methods researchgate.net. Oxidative metabolism studies have shown that this compound can undergo hydroxylation reactions, forming derivatives such as 8-hydroxy-, 10-hydroxy-, and 4-hydroxy-altenuene researchgate.net. These metabolic transformations represent a form of in vivo derivatization.

Total Synthesis of this compound and Its Enantiomers for Structural Validation and Accessibility

Total synthesis has played a crucial role in validating the structure of this compound and providing access to the compound and its enantiomers for further study. The first total synthesis of racemic this compound and its diastereomer, isothis compound, was achieved in ten steps, starting from quinic acid and commercially available acetal-protected phloroglucinic acid. capes.gov.brdntb.gov.ua A key step in this synthesis involved palladium-catalyzed Suzuki-type couplings between an arene boronate and iodinated cyclohexenes. capes.gov.br

Another method for synthesizing this compound backbones involves iodine(III)-participated Umpolung diesterification of 3'-hydroxy-[1,1'-biphenyl]-2-carboxylic acids. acs.orgnih.govacs.orgacs.org This reaction provides polycyclic compounds with the this compound backbone in moderate to good yields under mild conditions. acs.orgnih.govacs.orgacs.org

Exploration of Synthetic Analogs and Substituted this compound Derivatives

Research has also focused on the exploration of synthetic analogs and substituted this compound derivatives. This involves modifying the core this compound structure to investigate changes in properties or potential activities.

Studies have reported the isolation of new this compound derivatives from fungal sources, such as dihydroaltenuenes A and B, and dehydroaltenuenes A and B, alongside known compounds like isothis compound and 5'-epithis compound. nih.govfigshare.comnih.gov The structures and relative stereochemistry of these natural derivatives were determined using spectroscopic methods. nih.govfigshare.comnih.gov

Synthetic approaches have been developed to create compounds possessing the this compound backbone. acs.orgnih.govacs.orgacs.org These methods can potentially be used to synthesize a variety of natural this compound analogs. acs.orgnih.govacs.orgacs.org The synthesis of substituted derivatives of related chemical scaffolds, such as benzanthrone (B145504) derivatives, demonstrates the strategies employed to introduce variations into polycyclic systems. mdpi.com While not directly focused on this compound, these studies highlight the chemical methodologies available for synthesizing substituted aromatic and polycyclic compounds. mdpi.comrsc.orgrsc.org

The synthesis of deuterated this compound is an example of a modified derivative created for specific analytical purposes, demonstrating the ability to introduce isotopic labels into the this compound structure. mdpi.comresearchgate.netnih.govnih.gov

Further research into synthetic analogs and substituted derivatives aims to understand the relationship between structural modifications and the physical, chemical, and biological properties of this compound-related compounds.

Biological Activities and Mechanistic Investigations of Altenuene in Vitro

Enzymatic Inhibition and Receptor Interactions

Altenuene has demonstrated inhibitory activity against certain enzymes, notably cholinesterases. beilstein-journals.orgnih.govcaymanchem.comcaymanchem.com.

Cholinesterase Inhibitory Activity (Acetylcholinesterase and Butyrylcholinesterase)

Research has indicated that this compound can inhibit cholinesterases beilstein-journals.orgnih.govcaymanchem.comcaymanchem.com. Specifically, it has been reported to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) caymanchem.comcaymanchem.comscience.gov. One study highlighted this compound as a cholinesterase inhibitor isolated from the endophytic fungus Alternaria alternata caymanchem.comcaymanchem.comresearchgate.net. This study characterized this compound as a dual cholinesterase inhibitor, showing significant antioxidant and insecticidal activity science.govresearchgate.net.

Proposed Modes of Action in Enzyme Disruption within Target Organisms

This compound's mode of action in disrupting enzymes is not fully elucidated, but it is believed to involve interaction with cellular components biosynth.combiosynth.com. For cholinesterases, the ability of compounds to interact with the Peripheral Active Site (PAS) of the enzyme is considered crucial for inhibition nih.gov. While specific detailed mechanisms for this compound's interaction with AChE and BChE require further investigation, studies on other compounds suggest that interactions like hydrogen bonding can play a significant role in enzyme complex stability researchgate.net. Generally, Alternaria toxins can affect various cellular organelles and important enzymes, leading to cell death in host organisms frontiersin.org.

Antimicrobial Spectrum and Underlying Mechanisms

This compound exhibits antimicrobial properties against both bacteria and fungi beilstein-journals.orgnih.govnih.gov.

Antibacterial Activity (e.g., against Staphylococcus aureus, Bacillus subtilis, Methicillin-Resistant Staphylococcus aureus)

This compound has demonstrated antibacterial activity, particularly against Gram-positive bacteria nih.gov. Studies have reported its activity against Staphylococcus aureus, including methicillin-resistant S. aureus (MRSA), and Bacillus subtilis chemfaces.comtargetmol.combeilstein-journals.orgnih.govnih.govmdpi.comnih.govbdpsjournal.org.

Data on antibacterial activity:

Bacterial SpeciesActivity/MIC/Zone of InhibitionSource
Staphylococcus aureusModerate activity chemfaces.comtargetmol.com chemfaces.comtargetmol.com
Staphylococcus aureusIC₅₀: 39 µg/mL nih.gov nih.gov
Staphylococcus aureusMIC: 31 µg/mL nih.gov nih.gov
Staphylococcus aureusZone of inhibition: 18 mm (at 100 µ g/disk ) nih.gov nih.gov
Staphylococcus aureus (MRSA)MIC: 8–32 μg/mL nih.gov nih.gov
Bacillus subtilisZone of inhibition: 20 mm (at 100 µ g/disc ) beilstein-journals.orgnih.govnih.gov beilstein-journals.orgnih.govnih.gov
Bacillus subtilisMIC: 64 µg/mL nih.gov nih.gov

The mechanism underlying this compound's antibacterial activity is thought to involve interaction with cellular components to disrupt normal cell function biosynth.com.

Antifungal Properties and Inhibition of Fungal Growth

This compound also possesses antifungal properties biosynth.com. Its antifungal activity can inhibit the growth of other pathogenic fungi biosynth.com.

Data on antifungal activity:

Fungal SpeciesActivity/IC₅₀/MICSource
Candida albicansIC₅₀: 13.7 µg/mL nih.gov nih.gov
Candida albicansMIC₈₀: 17 µg/mL nih.gov nih.gov
Alternaria brassicicolaRobust antifungal activity researchgate.net researchgate.net
Alternaria alternata> 90.0% inhibition rate researchgate.net researchgate.net

The mode of action for this compound's antifungal effects involves interacting with cellular components to disrupt normal fungal cell function biosynth.com.

Antioxidant Properties

Assessment of Radical Scavenging and Antioxidant Potential

This compound has been reported to possess antioxidant potential. researchgate.netnih.gov Research indicates that purified this compound exhibits antioxidant activity, as revealed by methods such as the dot blot assay. researchgate.netnih.gov While specific quantitative data, such as IC50 values for radical scavenging activity (e.g., against DPPH radicals), for this compound itself were not explicitly detailed in the provided snippets, related compounds like altenusin (B1665734) have shown radical scavenging activity against DPPH. beilstein-journals.orgnih.gov Altenusin and djalonensone, other metabolites, have also demonstrated marked DPPH radical scavenging activities. nih.gov These findings suggest that compounds structurally related to this compound or co-occurring with it can possess antioxidant properties.

Insecticidal Properties and Biocontrol Potential

Demonstrated Insecticidal Activity

This compound has demonstrated insecticidal activity, particularly against the cotton leafworm, Spodoptera litura. researchgate.netnih.govbiorxiv.org Studies have shown that this compound produced by Alternaria alternata can cause significant larval mortality in S. litura. researchgate.netnih.govnih.gov For instance, this compound from A. alternata resulted in 70% mortality of S. litura larvae when administered at a concentration of 5 mg/g feed. nih.gov

Furthermore, this compound has been identified as an acetylcholinesterase inhibitor, a mechanism of action that contributes to its insecticidal effects against S. litura. researchgate.netnih.govbiorxiv.org Extracts containing this compound from A. alternata have also shown high feeding inhibition against Spodoptera littoralis, a closely related species, with an ethyl acetate (B1210297) extract from isolate 10070 exhibiting 99.4% feeding inhibition at 100 µg/cm² and an EC50 of 42 µg/cm². biorxiv.org

Research into Its Application as a Natural Biocontrol Agent

The insecticidal properties and natural origin of this compound highlight its potential for application as a natural biocontrol agent in agriculture. biosynth.combiorxiv.orginvivochem.com Research explores its use in controlling agricultural pests, offering a potential alternative for sustainable pest management strategies and potentially reducing reliance on synthetic chemical pesticides. biosynth.com Endophytic fungi, such as Alternaria alternata, which produce this compound, are being investigated for their potential to impart resistance to plants against pests like S. litura. researchgate.netnih.govscience.gov The ability of these endophytes to produce bioactive compounds like this compound makes them promising candidates for developing ecologically safe control strategies. science.gov

Phytotoxic Manifestations

This compound exhibits phytotoxic effects, impacting plant growth and development biosynth.com. These effects have been observed in various plant bioassays, including those using seeds and seedlings nih.govservice.gov.uk.

Effects on Plant Tissues and Physiological Processes

This compound has been shown to inhibit seed germination and root elongation in several plant species mdpi.com. Studies have evaluated the phytotoxicity of Alternaria metabolites, including this compound, on seed germination and seedling growth of plants like sesame (Sesamum indicum) and barley (Hordeum vulgare) nih.govresearchgate.netirjse.in. In sesame, a significant inhibition of seed germination was observed when treated with a partially purified toxin resembling alternariol (B1665735) monomethyl ether and this compound, with the highest inhibition (81.1%) occurring at 2000 ppm nih.govresearchgate.net. The toxin also inhibited the growth of sesame seedlings nih.gov. In barley, metabolites from Alternaria alternata culture filtrate, including this compound, reduced seed germination rate, shoot length, and root length, with the inhibitory effect increasing with longer incubation periods of the fungal culture irjse.in.

Specific effects on plant tissues and physiological processes can include disruptions similar to those caused by other Alternaria toxins and allelochemicals, although direct mechanistic details for this compound are still being elucidated. Allelochemicals, in general, can disrupt various physiological processes including photosynthesis, respiration, ion and water uptake, cell division, cell differentiation, enzyme function, signal transduction, and gene expression nih.gov. Some Alternaria toxins are known to target cellular components like the plasma membrane, chloroplasts, and mitochondria, affecting processes such as photosynthesis and membrane permeability nih.govmdpi.com. For instance, some toxins can lead to chloroplast disorganization and a decrease in chlorophyll (B73375) content, inhibiting photosynthetic CO2 assimilation nih.govnih.gov. While these mechanisms are established for other Alternaria toxins, further research is needed to fully understand the specific molecular targets and pathways through which this compound exerts its phytotoxic effects biosynth.com.

Data on the effect of Alternaria alternata metabolites (including this compound) on barley seedling growth is presented in the table below:

Duration of Treatment (days)Seed Germination (%)Shoot Length Reduction (%)Root Length Reduction (%)
149.024.517.2
2112.151.938.8
2815.653.5>50

Note: Data derived from a study on the effect of metabolites of Alternaria alternata on seedling emergence of Hordeum vulgare L. irjse.in. The control seeds showed no change.

Contribution to Disease Symptoms in Infected Plants

This compound, as a phytotoxin produced by plant-pathogenic Alternaria species, plays a role in the pathogenesis of plant diseases researchgate.netcapes.gov.br. Alternaria species are known to cause various diseases in economically important crops, including leaf spots, blights, and rots mdpi.comresearchgate.netnih.gov. The production of phytotoxins, including this compound, is considered a critical virulence factor during plant pathogenesis mdpi.commdpi.com.

Infection by Alternaria species and the subsequent production of toxins like this compound can lead to the manifestation of disease symptoms in infected plants nih.govresearchgate.net. These symptoms can include necrotic lesions, chlorosis, drooping, and yellowing nih.govmdpi.com. For example, in sesame infected with Alternaria species, symptoms such as marginal and veinal necrosis, drooping, yellowing, and lesion formation were observed, which were attributed to the toxicity of the Alternaria toxin produced by the pathogen nih.gov. This compound, along with other Alternaria toxins like alternariol and tenuazonic acid, is thought to contribute to symptoms such as premature defoliation and yield loss in infected plants researchgate.net.

Studies have shown that toxins produced in infected plant tissues can translocate to surrounding healthy tissues, potentially exacerbating disease severity mdpi.com. In chrysanthemum plants with black spot disease caused by A. alternata, this compound was detected in flowers even when the flowers showed no visible symptoms, and its concentration correlated with the severity of leaf symptoms mdpi.com. This suggests that this compound produced in infected leaves can translocate to other parts of the plant, potentially contributing to systemic effects or future disease development mdpi.com. The role of this compound as a virulence factor is linked to its ability to disrupt physiological processes in the host plant mdpi.commdpi.com.

Analytical Methodologies for Altenuene Research

Chromatographic Separation and Detection Techniques

Chromatographic methods are fundamental in separating altenuene from complex sample matrices before detection and quantification. Various forms of chromatography are utilized depending on the research objective and the nature of the sample.

High Performance Liquid Chromatography (HPLC) for Quantitative and Qualitative Analysis

High Performance Liquid Chromatography (HPLC) is a widely used technique for both the quantitative and qualitative analysis of this compound. HPLC allows for the separation of this compound from other compounds present in a sample based on its physicochemical properties and interaction with the stationary phase of the HPLC column. Detection is typically achieved using UV detection, often at wavelengths around 340 nm for this compound. nih.govresearchgate.net Reversed-phase HPLC is commonly employed for the analysis of Alternaria mycotoxins, including this compound. researchgate.netnih.gov Studies have utilized HPLC coupled with fluorescence detection (FLD) for the examination of this compound in food commodities, reporting limits of detection as low as 1 µg/kg. researchgate.net HPLC has also been used in conjunction with PCR-based assays to correlate the presence of Alternaria species DNA with the occurrence of this compound in food products like tomato products. conicet.gov.ar For quantitative analysis, HPLC methods have been developed and validated, demonstrating good linearity within specific concentration ranges and acceptable recoveries in various matrices. nih.gov

Thin Layer Chromatography (TLC) for Screening and Purification

Thin Layer Chromatography (TLC) serves as a valuable tool for the screening and purification of this compound, particularly in laboratory cultures and extracts. nih.govmdpi.com TLC on silica (B1680970) gel plates, often with UV visualization at wavelengths like 254 nm and 336 nm or using staining agents like KMnO4, allows for the separation and preliminary identification of this compound based on its retention factor (Rf) value. mdpi.com Two-dimensional TLC has shown utility for the determination of Alternaria mycotoxins, including this compound, in agricultural commodities, with reported low detection limits when using fluorescence detection. scispace.com Preparative TLC can be employed for the purification of this compound from crude extracts before further analysis. ucl.ac.uk

Gas Chromatography (GC) Applications in this compound Detection

Gas Chromatography (GC) has been applied in the analysis of this compound, often coupled with mass spectrometry (GC-MS). GC is suitable for volatile or semi-volatile compounds. For this compound, which is less volatile, derivatization is typically required before GC analysis. Trimethylsilyl (TMS) ethers and heptafluorobutyrate (HFB) derivatives of this compound have been formed for GC-MS analysis. nih.gov GC-MS has been used to analyze the metabolic fate of this compound, identifying hydroxylation products after incubation with liver microsomes. nih.gov

Advanced Mass Spectrometry-Based Characterization

Mass spectrometry (MS) techniques, particularly when coupled with liquid chromatography, provide highly sensitive and specific methods for the detection, identification, and quantification of this compound, especially at trace levels in complex matrices.

Liquid Chromatography-Mass Spectrometry (LC-MS) and LC-MS/MS for Sensitive Detection

Liquid Chromatography-Mass Spectrometry (LC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are powerful techniques widely used for the analysis of this compound. LC-MS/MS is considered the method of choice for trace analysis of mid-polar and polar organic contaminants like this compound in food and feed due to its high selectivity, sensitivity, and multi-analyte capability. mdpi.comnih.gov LC-MS/MS methods have been developed and validated for the simultaneous determination of this compound and other Alternaria toxins in various food matrices, including cereals, tomato products, fruits, and vegetable juices. researchgate.netnih.govnih.govnih.goveuropa.eunih.govingenieria-analitica.comresearchgate.netresearchgate.net These methods often employ electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) in positive or negative ion mode, followed by tandem mass spectrometry for fragmentation and detection of specific ions. nih.govnih.govingenieria-analitica.commassbank.eumdpi.com Isotope dilution LC-MS/MS methods using stable isotope-labeled this compound as an internal standard are used to improve accuracy and reliability in quantification. mdpi.comnih.goveuropa.eulibios.fr Limits of detection and quantification in the low µg/kg or ng/g range have been reported for this compound using LC-MS/MS in various matrices. nih.goveuropa.eunih.govbohrium.com

Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) for Enhanced Sensitivity and Specificity

Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) offers enhanced sensitivity, specificity, and faster analysis times compared to conventional HPLC-MS/MS for the detection of this compound. mdpi.com UHPLC-MS/MS methods have been developed for the simultaneous determination of this compound and other Alternaria toxins in matrices such as fruit and vegetable juices, tomato products, and grapes. researchgate.netmdpi.commdpi.comnih.govacs.org These methods often involve optimized sample preparation procedures, such as QuEChERS (quick, easy, cheap, effective, rugged, and safe), coupled with UHPLC separation and MS/MS detection in multiple-reaction monitoring (MRM) mode. mdpi.commdpi.com UHPLC-MS/MS can achieve very low detection limits, reaching the fg-pg level in some applications. mdpi.com The technique provides molecular ion peaks and fragment ion information crucial for the confident identification of this compound in complex samples. mdpi.com

Mass Spectrometric Approaches for Identity Confirmation (e.g., EI-MS, CI-MS, FAB-MS)

Mass spectrometry is a powerful analytical technique used for the identification and structural characterization of compounds based on their mass-to-charge ratio (m/z). For this compound, various ionization techniques can be employed for identity confirmation, including Electron Ionization Mass Spectrometry (EI-MS), Chemical Ionization Mass Spectrometry (CI-MS), and Fast Atom Bombardment Mass Spectrometry (FAB-MS).

EI-MS is a common technique where a vaporized sample is bombarded with high-energy electrons, typically 70 eV. This process causes the molecule to lose a valence electron, forming a positively charged radical ion (molecular ion). EI is considered a "hard" ionization technique because it often imparts enough energy to the molecular ion to cause fragmentation, generating a characteristic pattern of fragment ions that can aid in structural elucidation. emory.edulibretexts.orguni-saarland.de While EI-MS provides valuable fragmentation information, it can sometimes lead to excessive fragmentation, making the molecular ion difficult to observe. uni-saarland.de

CI-MS is a "softer" ionization technique compared to EI-MS. uni-saarland.de In CI, the sample is introduced into a chamber containing an excess of a reagent gas (e.g., methane, isobutane, ammonia). libretexts.orguni-saarland.de The reagent gas is ionized by electron impact, and these ions then react with the analyte molecules, typically via proton transfer, to form protonated molecules ([M+H]⁺). libretexts.orguni-saarland.de CI is particularly useful when the molecular ion is not observed in EI-MS and for confirming the molecular weight. iastate.edu

FAB-MS was a popular technique in the 1980s and early 1990s, particularly for less volatile or thermally labile compounds. emory.edu In FAB, the sample is mixed with a matrix (e.g., glycerol) and bombarded with a beam of high-energy atoms (e.g., argon or xenon). emory.edulibretexts.org This process sputters ions from the sample, often producing protonated molecules or other adduct ions ([M+H]⁺, [M+Na]⁺, etc.). emory.edu FAB is considered a soft ionization technique and was useful for generating molecular ions for compounds that were difficult to ionize by EI or CI. emory.edu The identity of this compound, along with other Alternaria toxins like alternariol (B1665735) (AOH) and alternariol monomethyl ether (AME), has been confirmed using EI-, CI-, and FAB-mass spectrometry. nih.gov

Sample Preparation and Extraction Protocols

Effective sample preparation and extraction are crucial steps before the analysis of this compound to isolate the mycotoxin from complex matrices and remove interfering substances.

Purification Strategies Utilizing Column Chromatography (e.g., Silica Gel)

Column chromatography is a widely used technique for the purification of this compound from crude extracts. nih.gov Silica gel is a common stationary phase employed in column chromatography due to its excellent adsorption properties, allowing for the separation of compounds based on their polarity. labbox.eucolumn-chromatography.com

In a typical procedure, a crude extract containing this compound is applied to a column packed with silica gel. nih.govresearchgate.net The separation is achieved by eluting the compounds with a mobile phase, often a gradient of solvents with increasing polarity. researchgate.netrochester.edu For instance, purification of a crude extract containing this compound has been performed on silica gel (60–120 mesh) using a gradient of chloroform: methanol (B129727). researchgate.net Fractions are collected, and those containing the target compound (this compound) are identified, usually by thin-layer chromatography (TLC) or other analytical methods, and pooled. nih.govresearchgate.net This process effectively removes impurities and concentrates this compound, making it suitable for subsequent analysis. column-chromatography.com

Solid Phase Extraction (SPE) Methods for Sample Clean-up

Solid Phase Extraction (SPE) is another valuable technique for sample clean-up and enrichment of this compound, offering a more rapid and efficient alternative or complement to column chromatography for certain matrices. mdpi.comingenieria-analitica.comresearchgate.net SPE utilizes a solid stationary phase packed in a cartridge or well plate to selectively retain the analyte while interfering compounds are washed away. ingenieria-analitica.com

Various SPE sorbents can be used depending on the chemical properties of the target analyte and the sample matrix. For Alternaria toxins, including this compound, SPE methods have been developed and fine-tuned for different food commodities like wheat, sunflower seeds, and tomato products. mdpi.com For example, a method for the determination of Alternaria toxins in vegetables and fruit beverages utilized a Bond Elut Plexa 200 mg, 6 mL cartridge. ingenieria-analitica.com The SPE protocol involved conditioning the cartridge with methanol and water, loading the sample, washing with water, drying under vacuum, and eluting the toxins with methanol and acetonitrile. ingenieria-analitica.com This approach effectively cleans up raw extracts and enriches the target mycotoxins. ingenieria-analitica.com Online SPE coupled with techniques like UHPLC-MS/MS has also been developed for sensitive and rapid analysis of this compound and other mycotoxins in complex matrices such as human urine. nih.gov

Molecular Detection of this compound-Producing Organisms

Detecting the presence of mycotoxin-producing fungi can serve as an indirect indicator of potential mycotoxin contamination in food and feed. Molecular methods, such as PCR-based assays, are employed for the detection of Alternaria species capable of producing this compound.

Polymerase Chain Reaction (PCR)-Based Assays for Alternaria spp. DNA

PCR-based assays are sensitive and specific tools for detecting the DNA of Alternaria species in various substrates. These methods target specific genetic markers within the Alternaria genome. For instance, a PCR method based on the Internal Transcribed Spacer (ITS) genetic marker has been used for the detection of Alternaria spp. DNA in raw and processed commercial tomato samples. ucm.esresearchgate.netconicet.gov.arconicet.gov.ar Other gene targets like glyceraldehyde-3-phosphate dehydrogenase (gpd), calmodulin, and beta-tubulin genes have also been used for the detection and phylogenetic analysis of Alternaria species. cabidigitallibrary.org Real-time PCR methods have been developed for the detection and quantification of toxigenic Alternaria, such as those carrying the AM-toxin I gene, which can produce metabolites including this compound. nih.gov These PCR assays can detect small amounts of Alternaria DNA, even in complex matrices. nih.gov

Correlation between Molecular Detection and Mycotoxin Presence in Substrates

Studies have investigated the correlation between the molecular detection of Alternaria DNA and the presence of Alternaria mycotoxins, including this compound, in various substrates. A positive correlation has been demonstrated between the PCR detection of Alternaria DNA and the presence of this compound (ALT), alternariol (AOH), or alternariol monomethyl ether (AME) in raw and processed tomato products. ucm.esresearchgate.netresearchgate.net This suggests that the detection of Alternaria DNA using PCR can serve as an indirect marker for the potential presence of these mycotoxins. ucm.esconicet.gov.ar While a good correlation between morphological, molecular, and chemotaxonomic groups of Alternaria has not always been achieved, molecular methods like PCR offer a valuable tool for detecting the potential for mycotoxin production directly from samples. researchgate.net

Correlation between Alternaria DNA Detection and Mycotoxin Presence in Tomato Products ucm.esresearchgate.netconicet.gov.ar

Sample TypeTotal Samples AnalyzedSamples Positive for Alternaria DNA (PCR)PCR Positive Samples with Mycotoxins (ALT, AOH, or AME)
Raw and Processed Tomato Products9041 (45.6%)31

This data indicates that a significant percentage of samples positive for Alternaria DNA also contained detectable levels of this compound, alternariol, or alternariol monomethyl ether, supporting the use of PCR as an indicator for mycotoxin contamination. ucm.esconicet.gov.ar

Method Validation and Performance Evaluation in Research Contexts

Method validation is a critical process in analytical chemistry that confirms that a method is suitable for its intended purpose. For the analysis of this compound in research contexts, this involves evaluating several key performance characteristics, including linearity, limits of detection and quantification, and recovery rates in different matrices. These parameters provide essential information about the method's sensitivity, accuracy, and reliability.

Determination of Linearity, Limits of Detection (LOD), and Limits of Quantification (LOQ)

Linearity establishes the proportional relationship between the analyte concentration and the instrument response over a defined range. For this compound analysis, demonstrating good linearity is essential for accurate quantification across a range of expected concentrations in research samples. Studies have shown excellent linearity for this compound using methods such as Ultra-High Performance Liquid Chromatography (UPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) within various concentration ranges. For instance, a UPLC method demonstrated excellent linearity for ALT within a concentration range of 0.1 to 500 μg/mL, with correlation coefficients (R²) exceeding 0.995.

The Limit of Detection (LOD) is the lowest concentration of the analyte that can be reliably detected, while the Limit of Quantification (LOQ) is the lowest concentration that can be quantified with acceptable accuracy and precision. These parameters are crucial for determining the sensitivity of an analytical method. LOD and LOQ values for this compound vary depending on the matrix and the specific analytical technique used.

Research findings illustrate this variability:

In a UPLC method for detecting mycotoxins in culture medium and petals, the LOD for ALT was reported as 0.023 μg/mL, and the LOQ was 0.077 μg/mL.

For the determination of Alternaria mycotoxins in ruminant feeds using LC-MS/MS, the LOD for ALT in cattle feed was 0.316 μg/kg, and the LOQ was 1.052 μg/kg. The LOD and LOQ ranges for Alternaria mycotoxins in cattle feeds were 0.147–0.565 μg/kg and 0.488–1.880 μg/kg, respectively.

An LC-MS/MS method for analyzing Alternaria toxins in tomato puree, wheat, and sunflower seeds enabled the determination of ALT close to or below 1 µg/kg.

In a method for detecting Alternaria toxins in wine, vegetable juices, and fruit juices using LC-MS/MS, LODs ranged from 0.10 to 0.59 μg/L and LOQs ranged from 0.4 to 3.1 μg/L, depending on the toxin and matrix.

A QuEChERS-based UPLC-MS/MS method for analyzing Alternaria toxins in edible and medicinal herbs reported LODs ranging from 0.25–12.25 μg/kg and LOQs ranging from 0.5–25 μg/kg for all compounds.

Another study evaluating Alternaria toxins in tomato products using LC-MS/MS reported LOQs below 2.5 µg/kg for AOH and below 1.5 µg/kg for AME in all tomato matrices, which are lower than the EU recommendation, and LOQs for TeA below 20 µg/kg. While specific LOQ values for ALT in tomato matrices were not explicitly stated in this snippet, the context is the simultaneous quantification of several Alternaria toxins including ALT.

The linearity, LOD, and LOQ values are critical for assessing the suitability of an analytical method for detecting and quantifying this compound at relevant concentrations in different research matrices.

Here is a summary of reported LOD and LOQ values for this compound in various matrices:

MatrixMethodLOD (μg/mL or μg/kg)LOQ (μg/mL or μg/kg)Reference
Culture medium and petalsUPLC0.0230.077
Cattle FeedLC-MS/MS0.3161.052
Ruminant Feeds (range)LC-MS/MS0.147–0.5650.488–1.880
Wine, Vegetable Juices, Fruit JuicesLC-MS/MS0.10–0.59 (range)0.4–3.1 (range)
Edible and Medicinal Herbs (range)UPLC-MS/MS0.25–12.250.5–25

Assessment of Recovery Rates in Diverse Biological and Environmental Matrices

Assessing recovery rates is a crucial step in method validation, as it evaluates the efficiency of the analytical method in extracting and detecting the analyte from complex sample matrices. Recovery rates indicate the percentage of the analyte that is successfully measured after being added to a sample matrix at a known concentration. This is particularly important for this compound, which can occur in a wide variety of biological and environmental samples with varying compositions.

Studies have evaluated the recovery of this compound in numerous matrices:

In spiked samples of Richard's medium and petal samples, the recoveries of ALT ranged from 86.65% to 96.78%.

A collaborative trial validating an LC-MS/MS method for Alternaria toxins in tomato puree, wheat, and sunflower seeds reported an average recovery of 97% for this compound across the tested matrices.

For the analysis of Alternaria toxins in wine, vegetable juices, and fruit juices, recoveries were around 100 ± 9% for most toxins, including this compound.

In the LC-MS/MS method for ruminant feeds, accuracy and precision were assessed based on recovery experiments of spiked feed samples.

A QuEChERS method coupled with UPLC-MS/MS for analyzing Alternaria toxins in edible and medicinal herbs demonstrated recovery rates ranging from 61.6% to 118.6% for all compounds.

In a study evaluating Alternaria toxins in human plasma and urine using UHPLC-MS/MS, recoveries for the detected analytes ranged from 80.40% to 116.4%.

Research on Alternaria toxins in tomato matrices using LC-MS/MS reported acceptable recovery rates of 85.0–102.5% for crushed tomato fruits, 88.4–101.2% for tomato juice, and 91.6–101.2% for tomato concentrate. These values were in comparison with the guidance document for methods of analysis for mycotoxins of the EU Reference Laboratory (70–120%).

A method for detecting Alternaria toxins in various food matrices using LC-APCI-MS reported recovery rates generally above 70%, with some exceptions for complex matrices like dried basil and olives.

These studies highlight the importance of evaluating recovery rates in specific matrices to ensure the accuracy of this compound quantification in diverse research samples. The observed recovery rates generally fall within acceptable ranges for mycotoxin analysis, indicating the robustness of the developed methods across different sample types.

Here is a summary of reported Recovery Rates for this compound in various matrices:

MatrixMethodRecovery Rate (%)Reference
Richard's medium and petals (spiked)UPLC86.65–96.78
Tomato puree, wheat, sunflower seedsLC-MS/MS97 (average)
Wine, Vegetable Juices, Fruit JuicesLC-MS/MS~100 ± 9
Edible and Medicinal Herbs (range)UPLC-MS/MS61.6–118.6
Human plasma and urine (range for detected analytes)UHPLC-MS/MS80.40–116.4
Crushed tomato fruitsLC-MS/MS85.0–102.5
Tomato juiceLC-MS/MS88.4–101.2
Tomato concentrateLC-MS/MS91.6–101.2
Various food matrices (generally)LC-APCI-MS>70

Ecological and Environmental Distribution of Altenuene

Occurrence in Natural Ecosystems

Altenuene and its producing fungi are integral components of various natural ecosystems, being detected in diverse environmental samples and associated with plant materials and agricultural commodities.

Detection in Soil, Water, and Airborne Samples

Fungi belonging to the genus Alternaria, known producers of this compound, are widely distributed in natural environments, including soil, water, and air inspq.qc.cauoguelph.canih.govcabidigitallibrary.org. These fungi are ubiquitous and constitute a natural part of the fungal flora globally inspq.qc.ca. Their spores are airborne and can be found in soil and water inspq.qc.ca. While the presence of Alternaria species in these matrices is well-established, direct detection of this compound itself in general soil and water samples is less frequently reported in the provided search results compared to its occurrence in air and biological samples. However, this compound has been detected in dust samples, which can originate from various environmental sources and accumulate airborne particles nih.gov.

Presence in Contaminated Plant Materials and Agricultural Commodities

This compound is a known contaminant of a wide range of plant materials and agricultural commodities mdpi.comresearchgate.netagriculturejournals.czthecattlesite.commdpi.comnih.govresearchgate.net. Alternaria species are significant plant pathogens and saprophytes that can infect crops in the field or cause decay post-harvest cabidigitallibrary.orgresearchgate.net.

Studies have reported the natural occurrence of this compound in various crops and food products, including:

Cereals such as wheat, sorghum, and barley thecattlesite.comnih.gov.

Oilseeds, including sunflower and rapeseed thecattlesite.comnih.gov.

Fruits and fruit products, such as tomatoes and tomato products, apples, citrus fruits, olives, raspberries, mandarins, melons, and peppers, as well as fruit juices thecattlesite.comnih.govresearchgate.net.

Other commodities like pecans nih.gov.

The incidence and concentration of this compound can vary depending on the commodity, geographical location, and farming practices. For instance, a study on fibre flax, linseed, and peas found this compound in flax seed samples, with higher concentrations observed in organic samples compared to conventional ones agriculturejournals.cz. Another study monitoring marketed food samples in South Korea detected this compound in nuts and seeds, but not in tested samples of cereal grains, pulses, seasoning foods, beverages, vegetables, and fruits mdpi.com.

Detailed research findings on the occurrence of this compound in specific agricultural commodities highlight its prevalence. A review compiled occurrence data for Alternaria toxins in feed and agricultural commodities in Europe. thecattlesite.com.

CommodityIncidence (%)Concentration Range (µg/kg)Maximum Concentration (µg/kg)
Feed and agricultural commodities (Overall)736.3 – 4141
Wheat grainsN/AN/A41

Data compiled from search result thecattlesite.com.

Another study in South Korea reported the mean occurrence level of this compound in monitored food samples. mdpi.com.

Food GroupMean Occurrence Level (µg/kg)Range (µg/kg)Incidence (%)
Nuts and seeds0.141.13 – 10.71N/A
Overall0.14N/AN/A

Data compiled from search result mdpi.com.

The production of this compound by Alternaria alternata on substrates like wheat extract agar (B569324) and wheat grain is influenced by environmental factors such as water activity and temperature, with optimal production occurring at 0.98 water activity and 25°C researchgate.net.

Identification in Indoor Environments (e.g., Building Materials)

Alternaria species are frequently isolated from indoor environments, including indoor air and on building materials inspq.qc.cassu.ac.irnih.gov. They are recognized as common contaminants in buildings, capable of growing on various materials, particularly in the presence of moisture ssu.ac.irnih.gov.

While the presence of Alternaria fungi in indoor environments is well-documented, studies have also investigated the presence of mycotoxins produced by molds, including Alternaria toxins, in these settings nih.govnih.govresearchgate.net. Mycotoxins can be present on fungal particles or carried by dust, and their aerosolization from contaminated surfaces like building materials can impact indoor air quality nih.gov. This compound has been detected in dust samples collected from industrial grain and animal feed mills nih.gov. The verification of toxic fungal compounds, including Alternaria toxins, on indoor building materials further supports the potential for this compound to be identified in these environments, particularly in water-damaged buildings where fungal growth is prevalent researchgate.net.

Interactions within Microbial Communities and Hosts

This compound functions as a secondary metabolite produced by fungi, playing a role in their ecological interactions, although the specific mechanisms of this compound itself in these interactions and in processes like organic matter decomposition require further detailed investigation.

This compound as a Secondary Metabolite in Fungal Ecological Interactions

This compound is synthesized by fungi, notably species within the genus Alternaria, as a secondary metabolite cabidigitallibrary.orgmdpi.comresearchgate.netmdpi.comresearchgate.netmassbank.euresearchgate.netresearchgate.netmdpi.comcaymanchem.com. Fungal secondary metabolites are diverse compounds that are not directly involved in primary metabolic processes but often play significant roles in the interactions of fungi with their environment, including other microbes and host organisms researchgate.netmdpi.comreading.ac.ukbiorxiv.org. These roles can include defense mechanisms, competition for resources, and interactions with host plants, such as in pathogenic or endophytic relationships researchgate.netmdpi.comreading.ac.ukbiorxiv.org.

As a secondary metabolite of Alternaria species, which can be plant pathogens or endophytes, this compound is implicated in the complex ecological dynamics of these fungi. While some secondary metabolites of Alternaria are known phytotoxins that contribute to plant diseases, the specific ecological function of this compound in fungal interactions with plants or other microbes is an area of ongoing research researchgate.netresearchgate.net.

Biogeographical Distribution and Species-Specific Associations

The biogeographical distribution of this compound is intrinsically linked to the prevalence and toxigenic potential of the Alternaria species that produce it. While Alternaria species are cosmopolitan, their distribution patterns and associations with specific crops and habitats vary across different regions, influenced by factors such as climate, agricultural practices, and host availability elsevier.esnih.govnih.govsemanticscholar.org.

Global Distribution Patterns of this compound-Producing Alternaria Species

Alternaria species, including those known to produce this compound such as Alternaria alternata and Alternaria tenuissima, exhibit a worldwide distribution srapcollege.co.inscispace.commdpi.com. These fungi are commonly isolated from various substrates, including soil, air, and a wide range of plants medwinpublishers.comsrapcollege.co.ineurofins.demdpi.com. The dark pigmentation of Alternaria conidia, due to melanin, contributes to their resistance to UV radiation, facilitating their widespread dispersal through the air srapcollege.co.in.

Studies have reported the prevalence of Alternaria species in the mycobiota of cereal grains in many regions globally researchgate.netnih.gov. For instance, Alternaria was found to be the predominant fungal genus isolated from wheat in different agroecological regions of Argentina elsevier.es. Similarly, Alternaria fungi dominate the grain microbiota in regions of Russia, such as the Urals and West Siberia nih.gov. The ubiquitous nature of these fungi means that their conidia can be found in the air almost everywhere, contributing to their global distribution srapcollege.co.in.

Association with Specific Crops and Habitats in Different Regions

This compound-producing Alternaria species are frequently associated with a wide variety of crops and habitats across different geographical areas elsevier.esnih.govsemanticscholar.orgresearchgate.net. These fungi can act as saprophytes on decaying plant material or as opportunistic pathogens, colonizing a broad range of plants medwinpublishers.comsrapcollege.co.inmdpi.com.

Cereal Grains: Alternaria species are common contaminants of small-grain cereals such as wheat, barley, and oats globally elsevier.esscispace.comresearchgate.netnih.gov. In Argentina, Alternaria was the predominant genus isolated from wheat, with A. alternata being the most prevalent species, followed by A. infectoria elsevier.es. Studies in Russia have also highlighted the contamination of spring wheat, barley, and oat grains by Alternaria fungi nih.gov. The incidence of Alternaria in cereals can be high, sometimes affecting up to 60% of crops in favorable seasons researchgate.net.

Fruits and Vegetables: this compound and other Alternaria toxins have been detected in various fruits and vegetables worldwide eurofins.deresearchgate.netresearchgate.net. Specific associations include:

Tomatoes and tomato products elsevier.eseurofins.denih.govresearchgate.netnih.govfrontiersin.orgwur.nlfrontiersin.org. A. alternata, A. tenuissima, and A. solani are among the species frequently isolated from tomatoes in regions like Italy frontiersin.org. In Sudan, A. alternata was found to cause early blight disease in Solanaceous crops, including tomato, potato, eggplant, and pepper plantprotection.pl.

Apples and citrus fruits elsevier.eseurofins.deresearchgate.netresearchgate.net.

Oilseeds such as sunflower and rapeseed elsevier.eseurofins.deresearchgate.net.

Other vegetables like cabbage, cucumber, carrot, brinjal, and cauliflower medwinpublishers.comagriculturejournals.cz.

Other Habitats: Beyond agricultural crops, Alternaria species are also found in soil and decaying organic matter, serving as reservoirs for inoculum medwinpublishers.comsrapcollege.co.ineurofins.de. Greenhouses have also been identified as important niches for A. alternata populations asm.org.

The occurrence and levels of this compound contamination in crops can be influenced by regional factors, including climate conditions and agricultural practices elsevier.esnih.govsemanticscholar.org. High relative humidity, for instance, can lead to the proliferation of Alternaria fungi, increasing the risk of toxin contamination eurofins.de.

Here is a summary of some reported associations:

RegionAssociated Crops/HabitatsPredominant Alternaria Species (if specified)Source(s)
ArgentinaWheat, Sorghum, Barley, Sunflower, Rapeseed, Tomato, Apples, Citrus fruits, Vegetables, Blueberries, GrapevineA. alternata, A. infectoria, A. tenuissima, A. arborescens elsevier.esnih.gov
Russia (Urals and West Siberia)Spring Wheat, Barley, OatA. sect. Alternaria, A. sect. Infectoriae nih.gov
SudanSolanaceous crops (Tomato, Potato, Eggplant, Pepper)A. alternata plantprotection.pl
LithuaniaCabbage, Cucumber, Tomato, CarrotA. alternata, A. tenuissima, A. brassicae, A. brassicicola, A. cucurbitae, A. dauci, A. radicina, A. solani agriculturejournals.cz
India (Varanasi)Tomato, Brinjal, Cauliflower, Cabbage, Mustard, Parthenium, EichhorniaA. alternata medwinpublishers.com
ItalyDurum Wheat, Tomatoes, GrapevineA. alternata, A. tenuissima, A. arborescens, A. solani researchgate.netnih.govfrontiersin.org
China (Anhui Province)WheatAlternaria species (predominant) semanticscholar.org
GlobalCereals, Oilseeds, Fruits, Vegetables, Spices, Herbs, Soil, Decaying organic matter, AirA. alternata, A. tenuissima, A. arborescens, A. infectoria srapcollege.co.ineurofins.descispace.comresearchgate.netfrontiersin.orgmdpi.comresearchgate.netresearchgate.net

Detailed Research Findings:

Research has provided detailed insights into the presence of this compound and its producing fungi in specific crops and regions. For example, a study in Argentina found this compound (ALT) in tomato puree samples, with varying concentrations, indicating regional variability in contamination wur.nl. Another study focusing on small-grain cereals in the Urals and West Siberia regions of Russia detected Alternaria fungi and associated mycotoxins, including this compound, in wheat, barley, and oat grains nih.gov. The co-occurrence of different Alternaria toxins, including this compound, is also frequently reported in food and feed, highlighting the complexity of Alternaria contamination researchgate.netfrontiersin.org.

The association with specific crops is often linked to the ability of Alternaria species to cause diseases like early blight or black point, which can lead to significant yield losses and mycotoxin accumulation wur.nlplantprotection.plmdpi.com. The presence of the fungi and toxins can occur at different stages, including pre-harvest, post-harvest processing, and storage elsevier.esnih.gov.

Future Research Directions and Unanswered Questions in Altenuene Studies

Deeper Elucidation of Specific Molecular Targets and Signaling Pathways

A primary frontier in Altenuene research is the detailed characterization of its molecular interactions within biological systems. Currently, the most defined activity of this compound is its role as a dual inhibitor of cholinesterase enzymes. researchgate.net Research has demonstrated its ability to inhibit both acetylcholinesterase and butyrylcholinesterase, suggesting a potential impact on cholinergic signaling. researchgate.net

However, the full spectrum of its molecular targets remains largely unexplored. The signaling pathways modulated by this compound following target engagement are not well understood. Structurally related dibenzo-α-pyrones, such as alternariol (B1665735) (AOH) and alternariol monomethyl ether (AME), have been found to act as poisons of DNA topoisomerase I and II, enzymes critical for managing DNA topology during replication and transcription. mdpi.com It is an open question whether this compound shares this mechanism of action. Furthermore, studies on other Alternaria toxins have implicated various cellular targets, including enzymes within the phospholipid pathway and components of programmed cell death signaling, which could be pertinent areas of investigation for this compound. nih.govnih.gov

Future studies should employ advanced proteomics and transcriptomics approaches to identify direct binding partners and map the downstream cellular responses. Techniques such as affinity purification-mass spectrometry could isolate specific protein targets, while RNA sequencing (RNA-Seq) could reveal the global transcriptomic changes induced by this compound exposure. Elucidating these pathways is essential for a complete mechanistic understanding of its bioactivity.

Advanced Strategies for Production Optimization and Biosynthetic Pathway Engineering

The production of this compound by its native fungal producers, such as Alternaria alternata, is often variable and dependent on numerous environmental and nutritional factors. researchgate.netresearchgate.net Initial optimization studies have shown that modifying culture parameters can lead to modest increases in yield. For instance, a 1.3-fold increase in production was achieved by systematically optimizing parameters such as culture media, temperature, incubation time, and nitrogen sources using a one-variable-at-a-time approach. researchgate.net Strain-to-strain variability in toxin production is also significant, indicating that selection of hyper-producing isolates is a critical first step for enhancing yields. researchgate.net

ParameterCondition TestedEffect on this compound ProductionReference
Culture MediaMalt Extract, Czapek Dox, Potato Dextrose, etc.Production levels vary significantly with media composition. researchgate.net
TemperatureVaried temperature settingsOptimal temperature identified for enhanced yield. researchgate.net
Incubation TimeMonitored over several daysPeak production occurs at a specific time point. researchgate.net
Nitrogen SourceVarious organic and inorganic sourcesThe choice of nitrogen source impacts biosynthesis. researchgate.net

Beyond classical optimization, significant opportunities lie in the realm of biosynthetic pathway engineering. nih.govdtu.dk The genetic blueprint for this compound, likely encoded within a polyketide synthase (PKS) gene cluster, has yet to be fully characterized. Identifying and elucidating this pathway is a crucial prerequisite for advanced genetic manipulation. Future strategies could involve:

Overexpression of Key Enzymes: Using strong, constitutive promoters to drive the expression of the core PKS and other essential enzymes in the pathway.

Metabolic Channeling: Engineering scaffold proteins to co-localize pathway enzymes, thereby increasing local substrate concentrations and improving metabolic flux towards this compound.

Genome Editing: Employing tools like CRISPR/Cas9 to introduce precise modifications, such as up-regulating positive regulators or deleting genes of competing metabolic pathways to redirect precursor molecules towards this compound synthesis. researchgate.netresearchgate.net

These advanced engineering strategies, applied to a high-yielding Alternaria strain or a heterologous host like Aspergillus oryzae or Saccharomyces cerevisiae, could lead to substantially improved titers, facilitating further research and potential applications. researchgate.netnih.gov

Development of Novel and High-Throughput Detection and Monitoring Methodologies

Accurate and sensitive detection of this compound in various matrices is fundamental for research and monitoring. hpc-standards.com Traditional methods like thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) have been used, but modern analytical chemistry has provided more powerful tools. nih.gov

Currently, the gold standard for this compound quantification is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), particularly ultra-high-performance liquid chromatography (UHPLC-MS/MS). researchgate.netmdpi.com This technique offers high sensitivity, specificity, and the ability to simultaneously detect multiple Alternaria mycotoxins in a single run. researchgate.netnih.gov The development of robust sample preparation protocols, such as the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, has further improved the accuracy and efficiency of these analyses. nih.gov

MethodologyKey FeaturesLimit of Quantification (LOQ) ExampleReference
HPLC-UV/DADUses ultraviolet or diode-array detection.N/A nih.govmdpi.com
UPLCHigher separation efficiency and faster analysis than HPLC.0.077 µg/mL mdpi.com
UHPLC-MS/MSHigh sensitivity, specificity, and multiplexing capability.0.1 to 5.0 ng/mL mdpi.comrsc.org

Despite these advancements, there is a continuing need for novel and higher-throughput methodologies. Future research should focus on developing rapid screening tools that are less reliant on expensive instrumentation. Potential avenues include the development of antibody-based assays like ELISA or biosensors based on aptamers or molecularly imprinted polymers. Furthermore, array-based technologies, such as microarray chips or suspension arrays, could be adapted for the high-throughput screening of this compound and other mycotoxins in a large number of samples simultaneously. These innovations would be invaluable for large-scale monitoring in food and environmental samples.

Comprehensive Exploration of Bio-Inspired Applications and Sustainable Biocontrol Potentials

The observed bioactivities of this compound inspire potential applications, particularly in agriculture. The compound's demonstrated insecticidal properties, linked to its cholinesterase inhibition, present a compelling case for its exploration as a biocontrol agent. researchgate.net Studies have shown that this compound can cause significant larval mortality in agricultural pests like Spodoptera litura. researchgate.net This finding suggests that this compound could serve as a lead compound for developing bio-insecticides.

This approach is a form of bio-inspiration, where a natural molecule's function is harnessed to solve a human challenge—in this case, pest control. youtube.com Unlike broad-spectrum synthetic pesticides, bio-inspired agents derived from this compound could potentially offer greater specificity and a more favorable environmental profile.

The exploration of this compound's biocontrol potential should not be limited to its insecticidal effects. Many secondary metabolites from plant pathogens have herbicidal properties. For instance, Tenuazonic acid, another mycotoxin produced by Alternaria, is known for its phytotoxic effects and has been investigated for its bioherbicidal potential. researchgate.net A comprehensive screening of this compound for phytotoxicity against common weeds could reveal similar capabilities, opening another avenue for sustainable agricultural applications.

Future research should focus on:

Spectrum of Activity: Testing this compound against a wider range of insect pests and weed species to determine its efficacy and selectivity.

Mode of Action Studies: Investigating the precise mechanisms of its insecticidal and potential herbicidal actions to inform the development of more potent derivatives.

Formulation and Delivery: Developing stable formulations that can effectively deliver the active compound in field conditions.

By exploring these bio-inspired applications, research on this compound can contribute to the development of sustainable alternatives to conventional chemical pesticides and herbicides. mdpi.comfrontiersin.org

Q & A

Q. How should longitudinal studies on this compound’s environmental persistence be structured?

  • Methodological Answer : Use soil or plant models to simulate natural degradation processes. Monitor this compound levels via LC-MS at regular intervals and correlate with microbial community data (e.g., 16S rRNA sequencing) to identify biodegradation pathways .

Ethical and Safety Considerations

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer : Use certified biosafety cabinets (Class II) for toxin handling, and adhere to OSHA guidelines for mycotoxin exposure limits. Decontaminate waste with 10% sodium hypochlorite and validate efficacy via LC-MS .

Q. How can researchers ensure compliance with ethical standards in animal studies involving this compound?

  • Methodological Answer : Obtain approval from institutional animal care committees (IACUC). Follow the 3R principles (Replacement, Reduction, Refinement) and document endpoints rigorously to minimize suffering .

Data Presentation Guidelines

  • Tables : Include comparative tables for detection method parameters (e.g., LOD, LOQ, recovery rates) and toxicity thresholds across models.
  • Figures : Use heatmaps to visualize gene expression patterns in biosynthetic pathways or dose-response curves for cytotoxicity assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.